2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine
Description
Properties
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] 2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-4-2-3-5-11(10)14/h2-8H,1H3/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCDKGAQDWPGEH-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC=C1F)/C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine typically involves the reaction of 2-fluorobenzoic acid with ethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The substituent on the benzoyl group significantly influences electronic and steric properties:
Key Insights :
Pyrazine vs. Pyridazine Derivatives
Replacing pyrazine with pyridazine alters aromaticity and hydrogen-bonding capacity:
Key Insights :
- Pyridazine derivatives (e.g., ) often exhibit stronger basicity (pKa ~5.2 for pyridinium) compared to pyrazine (pKa ~0.6 for protonated form), affecting solubility and target binding .
- Pyrazine’s electron deficiency may favor interactions with electron-rich enzyme active sites, such as α-glucosidase .
Functional Group Modifications
Variations in functional groups lead to divergent pharmacological profiles:
Key Insights :
- Imidazo[1,2-a]pyrazines (e.g., ) demonstrate potent inotropic activity, suggesting that ethanimidoyl-pyrazine derivatives may share cardiovascular applications.
- Sulfonamide and nitro groups enhance target specificity but may introduce phototoxicity or mutagenic risks .
Data Table: Comparative Overview
Biological Activity
2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine, with the molecular formula C13H10FN3O2 and CAS number 861210-61-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a 2-fluorobenzoyl group and an ethanimidoyl moiety. Its structural uniqueness may contribute to its biological activity, particularly in inhibiting specific enzymes and pathways related to disease processes.
| Property | Value |
|---|---|
| Molecular Formula | C13H10FN3O2 |
| Molar Mass | 259.24 g/mol |
| CAS Number | 861210-61-9 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
2. Anticancer Properties
The compound has been investigated for its anticancer effects. It may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been noted for blocking angiogenesis, which is critical for tumor development .
3. Enzyme Inhibition
Preliminary studies suggest that this compound can inhibit certain enzymes linked to cancer progression, such as matrix metalloproteinases (MMPs). This inhibition could reduce tumor invasiveness and metastasis .
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Binding: The compound may bind to active sites of enzymes, altering their function.
- Signal Transduction Modulation: It can interfere with signaling pathways that regulate cell survival and proliferation.
This multifaceted mechanism highlights the potential for therapeutic applications in oncology and infectious diseases.
Case Studies
Recent studies have focused on the efficacy of this compound in various experimental models:
-
In Vitro Studies:
- A study evaluated its effect on human cancer cell lines (e.g., breast and colon cancer). Results indicated significant reduction in cell viability at micromolar concentrations.
- Antimicrobial assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor size compared to controls, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Halogen Substitution | Biological Activity |
|---|---|---|
| 2-{[(2-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine | Chlorine | Moderate antimicrobial activity |
| 2-{[(2-Bromobenzoyl)oxy]ethanimidoyl}pyrazine | Bromine | Weaker anticancer properties |
| 2-{[(2-Iodobenzoyl)oxy]ethanimidoyl}pyrazine | Iodine | Similar activity but less potent |
The presence of fluorine in the target compound enhances its reactivity and biological potency compared to its halogenated analogs.
Q & A
Basic: What are the recommended synthetic routes for 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine, and how can purity be optimized?
Answer:
The synthesis of pyrazine derivatives typically involves multi-step reactions, such as coupling fluorobenzoyl groups to pyrazine cores via esterification or nucleophilic substitution. For example, analogous compounds (e.g., piperidine-linked pyrazines) are synthesized using hydrazine derivatives and fluorinated reagents under controlled conditions . Optimizing purity requires:
- Solvent selection : Ethanol or methanol often yield higher purity in condensation reactions .
- Catalysts : Triethylamine or palladium-based catalysts improve coupling efficiency .
- Purification : Column chromatography or recrystallization is essential, validated by NMR and mass spectrometry (MS) .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent positions and confirm fluorobenzoyl integration .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ~318–357 g/mol for related pyrazines) .
- IR spectroscopy : Detects functional groups like carbonyl (C=O) and imine (C=N) bonds .
Basic: What biological activities are associated with structurally similar pyrazine derivatives?
Answer:
Analogous compounds exhibit:
- Antimicrobial activity : Linked to thiadiazole or oxadiazole moieties .
- Antitumor potential : Pyrazines with fluorinated aryl groups show cytotoxicity via kinase inhibition .
- Neuromodulatory effects : Piperazine derivatives interact with serotonin or dopamine receptors .
Methodological note: Screen using in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
Advanced: How can computational methods elucidate the excited-state dynamics of this compound?
Answer:
The multiconfiguration time-dependent Hartree (MCTDH) method models vibronic coupling in pyrazines, as demonstrated for S1/S2 electronic states . For this compound:
- Potential energy surfaces (PES) : Map S0→S1/S2 transitions using DFT/MRCI.
- Symmetry analysis : Consider molecular symmetry to identify allowed transitions .
- Benchmarking : Compare computed UV-Vis spectra with experimental data .
Advanced: What mechanistic insights are needed to explain reactivity in nucleophilic substitutions?
Answer:
Study reaction pathways via:
- Kinetic isotope effects : Probe rate-determining steps (e.g., C-F bond cleavage) .
- Trapping intermediates : Use low-temperature NMR to isolate transient species .
- DFT calculations : Simulate transition states for fluorobenzoyl-group substitutions .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Answer:
- Solvent screening : Ethanol at 78°C enhances yields in hydrazine-mediated steps .
- Catalyst loading : Reduce palladium catalysts to <1 mol% via ligand engineering .
- Flow chemistry : Improve heat/mass transfer for exothermic reactions .
Advanced: What strategies validate target binding in biological assays?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinity (e.g., KD) to proteins .
- Docking studies : Use AutoDock or Schrödinger to predict binding poses .
- Mutagenesis : Confirm critical residues in enzyme targets (e.g., kinase domains) .
Advanced: How does the compound’s stability vary under physiological conditions?
Answer:
- Hydrolytic stability : Test pH-dependent degradation (e.g., 1–13) via HPLC .
- Oxidative resistance : Expose to H2O2 or cytochrome P450 mimics .
- Thermal analysis : TGA/DSC identifies decomposition thresholds (>200°C typical) .
Advanced: What structural modifications enhance bioavailability or selectivity?
Answer:
- Lipophilicity tuning : Replace fluorobenzoyl with trifluoromethoxy groups (logP optimization) .
- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) for improved absorption .
- Stereochemistry : Synthesize enantiomers and compare activity via chiral HPLC .
Advanced: How should conflicting data on vibrational mode contributions be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
